4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid
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Overview
Description
4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid is a complex organic compound with the molecular formula C12H10BrN3O4 and a molecular weight of 340.135 g/mol This compound is notable for its unique structure, which includes a brominated pyrimidine ring fused to a benzoic acid moiety
Preparation Methods
The synthesis of 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions
Chemical Reactions Analysis
4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the imino group may play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid include:
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of therapeutic agents.
2-Bromo-4,5-dimethoxybenzoic acid: Utilized in the synthesis of various organic compounds.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Exhibits antiviral activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85301-57-1 |
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Molecular Formula |
C12H10BrN3O4 |
Molecular Weight |
340.13 g/mol |
IUPAC Name |
4-[(2-amino-5-bromo-4,6-dioxo-1H-pyrimidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10BrN3O4/c13-12(9(19)15-11(14)16-10(12)20)5-6-1-3-7(4-2-6)8(17)18/h1-4H,5H2,(H,17,18)(H3,14,15,16,19,20) |
InChI Key |
NBTFAWWMJBUXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)NC(=NC2=O)N)Br)C(=O)O |
Origin of Product |
United States |
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